molecular formula C16H16N2O3 B14171852 2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate CAS No. 920977-81-7

2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate

Cat. No.: B14171852
CAS No.: 920977-81-7
M. Wt: 284.31 g/mol
InChI Key: JWJVDHSPURPUSV-UHFFFAOYSA-N
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Description

2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate is a diazonium compound characterized by its unique structure, which includes an ethoxy group, a phenyl group, and a trienolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate typically involves the diazotization of an appropriate amine precursor. The reaction is carried out under acidic conditions, often using sodium nitrite and hydrochloric acid. The ethoxy group is introduced through an esterification reaction, while the phenyl group is incorporated via a Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts, such as rhodium complexes, can enhance the efficiency of the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can replace the diazonium group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, cyanides, and thiols are employed under mild conditions.

Major Products Formed

The major products formed from these reactions include substituted phenyl derivatives, amines, and various oxidized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate involves the formation of reactive intermediates, such as carbene or nitrene species, upon decomposition. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved include nucleophilic attack, electrophilic addition, and radical formation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate
  • PENTANOIC ACID, 2-DIAZO-3-OXO-, ETHYL ESTER
  • 6,7-Octadienoic acid, 2-diazo-3-oxo-8-phenyl-, ethyl ester

Uniqueness

2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and industrial processes.

Properties

CAS No.

920977-81-7

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

InChI

InChI=1S/C16H16N2O3/c1-2-21-16(20)15(18-17)14(19)12-8-4-7-11-13-9-5-3-6-10-13/h3-6,9-11H,2,8,12H2,1H3

InChI Key

JWJVDHSPURPUSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C(C(=O)CCC=C=CC1=CC=CC=C1)[N+]#N)[O-]

Origin of Product

United States

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